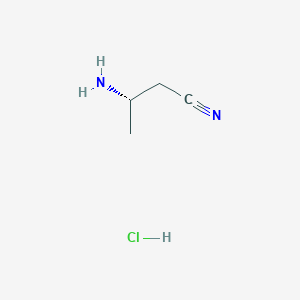![molecular formula C5H10ClNS B1408600 1-Thia-6-azaspiro[3.3]heptane hydrochloride CAS No. 1224582-79-9](/img/structure/B1408600.png)
1-Thia-6-azaspiro[3.3]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thia-6-azaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C5H10ClNS . It has a molecular weight of 151.66 g/mol. The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 1-Azaspiro[3.3]heptanes, which are biologically validated as bioisosteres of piperidine, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9NO2S.ClH/c7-9(8)2-1-5(9)3-6-4-5;/h6H,1-4H2;1H . The structure of this compound has been confirmed by X-ray crystallographic analysis .Chemical Reactions Analysis
The key reaction in the synthesis of 1-Azaspiro[3.3]heptanes is a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and a molecular weight of 151.66 g/mol.Scientific Research Applications
Synthesis and Applications in Chemistry and Drug Design
1-Thia-6-azaspiro[3.3]heptane hydrochloride and its derivatives have been extensively studied for their synthesis and applications in chemistry and drug design. Radchenko, Grygorenko, and Komarov (2010) focused on synthesizing novel amino acids derived from 6-amino-2-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane for use in chemistry, biochemistry, and drug design. These amino acids are part of sterically constrained amino acids, offering potential in various chemical and biochemical applications (Radchenko, Grygorenko, & Komarov, 2010).
Synthesis for Drug Discovery
The synthesis of various novel angular azaspiro[3.3]heptanes, including 1,6-diazaspiro[3.3]heptane modules, has been reported by Guérot et al. (2011). Their work highlighted practical one-pot synthesis methods for 5-oxo-2-azaspiro[3.3]heptanes and their conversion into functional derivatives. These methods are significant for creating building blocks in drug discovery, either as library members or for individual preparative scales (Guérot et al., 2011).
Anticancer Activity
Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and studied their anticancer activity against various human cell lines. They found that several compounds exhibited moderate to high inhibition activities, making them potential candidates for anticancer drug development (Flefel et al., 2017).
Properties and Stability
Van der Haas et al. (2017) presented an improved synthesis of the bicyclic compound 2-oxa-6-azaspiro[3.3]heptane. By isolating it as a sulfonic acid salt, they achieved a more stable and soluble product, enabling access to a broader range of reaction conditions with this spirobicyclic compound (Van der Haas et al., 2017).
Safety and Hazards
The compound has been assigned the GHS06 and GHS07 pictograms, indicating that it is harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-thia-6-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS.ClH/c1-2-7-5(1)3-6-4-5;/h6H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSKZOKNPWYBCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC12CNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)










